molecular formula C17H15ClF3NO4S B2799465 N-(4-chlorophenyl)-2-hydroxy-2-methyl-3-{[3-(trifluoromethyl)phenyl]sulfonyl}propanamide CAS No. 338424-16-1

N-(4-chlorophenyl)-2-hydroxy-2-methyl-3-{[3-(trifluoromethyl)phenyl]sulfonyl}propanamide

Cat. No.: B2799465
CAS No.: 338424-16-1
M. Wt: 421.82
InChI Key: XNYSQSBRBFNZKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-2-hydroxy-2-methyl-3-{[3-(trifluoromethyl)phenyl]sulfonyl}propanamide is a non-peptide, small-molecule antagonist of interest in biochemical and endocrine research. This compound is designed for investigative use in studying receptor-level interactions, particularly within signaling pathways mediated by steroid hormones. Its core structure is analogous to established antiandrogens, such as Bicalutamide, which is a medication primarily used to treat prostate cancer . This structural relationship suggests a potential research application in modulating androgen receptor activity. Researchers can utilize this compound to explore the pathophysiology of androgen-dependent conditions and to investigate mechanisms of resistance in cellular models. Non-peptide antagonists of this class offer significant advantages for in vitro research due to their metabolic stability and high binding affinity for target receptors, making them valuable tools for probing receptor function and conformation . The development of such non-peptide antagonists has constituted a major breakthrough in the field of neuropeptide and hormone research, providing valuable tools to investigate receptors at molecular, pharmacological, and anatomical levels . This compound is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-hydroxy-2-methyl-3-[3-(trifluoromethyl)phenyl]sulfonylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClF3NO4S/c1-16(24,15(23)22-13-7-5-12(18)6-8-13)10-27(25,26)14-4-2-3-11(9-14)17(19,20)21/h2-9,24H,10H2,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNYSQSBRBFNZKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=O)(=O)C1=CC=CC(=C1)C(F)(F)F)(C(=O)NC2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClF3NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

A structurally similar compound, s-3-(4-fluorophenoxy)-2-hydroxy-2-methyl-n-[4-nitro-3-(trifluoromethyl)phenyl]propanamide, has been reported to interact with theAndrogen receptor . The Androgen receptor plays a crucial role in the development and maintenance of male sexual characteristics.

Mode of Action

It can be inferred from the structurally similar compound mentioned above that it may act as anagonist to the Androgen receptor. Agonists bind to receptors and activate them to produce a biological response.

Biological Activity

N-(4-chlorophenyl)-2-hydroxy-2-methyl-3-{[3-(trifluoromethyl)phenyl]sulfonyl}propanamide, with the molecular formula C17H15ClF3NO4S and a molecular weight of 421.82 g/mol, is a compound of significant interest in pharmacological research due to its diverse biological activities. This article compiles various studies, findings, and data tables to elucidate its biological activity, including antibacterial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

PropertyValue
Molecular FormulaC17H15ClF3NO4S
Molecular Weight421.82 g/mol
PurityTypically 95%
IUPAC NameThis compound

Antibacterial Activity

Research has indicated that derivatives of this compound exhibit notable antibacterial properties. A study employing the broth microdilution method demonstrated that synthesized derivatives showed effective inhibition against various bacterial strains. The most active compounds displayed minimum inhibitory concentrations (MICs) comparable to standard antibiotics such as ciprofloxacin.

Table 1: Antibacterial Activity of Synthesized Compounds

Compound IDMIC (µM)Reference Standard (Ciprofloxacin) MIC (µM)
5a7.807.14
5g8.037.45
5i8.977.80
5p9.247.29

The hemolytic activity of these compounds was also assessed, indicating low toxicity levels, which is crucial for their potential therapeutic applications .

Anti-inflammatory Activity

The compound has shown promise in inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in inflammation. In vitro studies revealed that certain derivatives could moderately inhibit COX-2 and lipoxygenases (LOX-5 and LOX-15), suggesting potential applications in treating inflammatory conditions .

Table 2: Inhibition of COX-2 and LOX Enzymes

Compound IDCOX-2 IC50 (µM)LOX-5 IC50 (µM)
3b10.4Not specified
3e5.4Not specified

Anticancer Activity

In cancer research, derivatives of this compound have been evaluated for cytotoxic effects against various cancer cell lines, including MCF-7 breast cancer cells and Hek293 cells. The results demonstrated significant cytotoxicity with IC50 values indicating effective growth inhibition.

Table 3: Cytotoxicity Against Cancer Cell Lines

Cell LineCompound IDIC50 (µM)
MCF-73b10.4
Hek2933e5.4

Case Studies

  • Case Study on Antibacterial Properties : A recent study synthesized several derivatives of the compound and tested them against Gram-positive and Gram-negative bacteria, showcasing a broad spectrum of antibacterial activity with specific focus on Staphylococcus aureus and Escherichia coli.
  • Case Study on Anti-inflammatory Effects : Another investigation utilized molecular docking techniques to analyze the interaction between the compound and COX enzymes, providing insights into its mechanism of action as an anti-inflammatory agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonamide-Based Propanamide Derivatives

Compound A : Bicalutamide (N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide)
  • Key Differences: Substitution at the phenyl ring: Bicalutamide has a 4-cyano-3-(trifluoromethyl)phenyl group, whereas the target compound features a 4-chlorophenyl group. Sulfonyl substituent: Bicalutamide uses a 4-fluorophenyl sulfonyl group vs. the target’s 3-(trifluoromethyl)phenyl sulfonyl group.
  • Impact on Properties: The 4-cyano group in bicalutamide enhances hydrogen bonding with androgen receptors, while the 4-chloro group in the target compound may reduce polarity, increasing lipophilicity (logP ~3.5 vs. ~4.0 estimated) .
Compound B : N-(4-Cyano-2-(trifluoromethyl)phenyl)-2-methyl-3-((4-(trifluoromethyl)phenyl)sulfonyl)propanamide (Compound 37 in )
  • Key Differences: The phenyl ring substituent: 4-cyano-2-(trifluoromethyl)phenyl vs. the target’s 4-chlorophenyl. Sulfonyl group: 4-(trifluoromethyl)phenyl vs. 3-(trifluoromethyl)phenyl.
  • Molecular weight: Compound 37 (415.07 g/mol) is lighter than the target compound (~453.8 g/mol), suggesting differences in solubility and bioavailability .

Chlorophenyl-Containing Analogs

Compound C : N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide
  • Key Differences :
    • Backbone: Simple propanamide vs. the target’s 2-hydroxy-2-methylpropanamide .
    • Functional groups: Lacks a sulfonyl group but includes an isobutylphenyl moiety.
  • Impact on Properties :
    • The absence of a sulfonyl group reduces metabolic stability and hydrogen-bonding capacity.
    • The isobutylphenyl group increases hydrophobicity (logP ~5.2) compared to the target compound .

Sulfonyl vs. Thioether Derivatives

Compound D : N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)thio]-2-hydroxy-2-methylpropanamide (Bicalutamide precursor)
  • Key Differences :
    • Thioether (-S-) linkage vs. sulfonyl (-SO₂-) in the target compound.
  • Impact on Properties :
    • Oxidation of the thioether to sulfonyl (as in bicalutamide) enhances oxidative stability and receptor binding affinity due to stronger electron-withdrawing effects .

Structural and Functional Data Comparison

Property Target Compound Bicalutamide Compound 37 Compound C
Molecular Formula C₁₈H₁₄ClF₃NO₄S C₁₈H₁₄F₄N₂O₄S C₁₈H₁₂F₆N₂O₃S C₂₀H₂₂ClNO₂
Molecular Weight (g/mol) ~453.8 430.37 415.07 343.85
Key Substituents 4-Cl, 3-CF₃-SO₂- 4-CN, 4-F-SO₂- 4-CF₃-SO₂-, 4-CN 3-Cl, isobutylphenyl
logP (Estimated) ~4.0 ~3.5 ~4.2 ~5.2
Synthetic Yield Not reported 69–71% (analogs) 71% High yield via Schotten-Baumann

Research Findings and Implications

Sulfonyl Group Role : The sulfonyl moiety in the target compound and bicalutamide analogs enhances binding to hydrophobic pockets in target proteins (e.g., androgen receptors) while improving metabolic resistance to cytochrome P450 enzymes .

Chlorophenyl vs.

Trifluoromethyl Positioning : The 3-(trifluoromethyl)phenyl sulfonyl group in the target compound may introduce steric effects that differentiate its pharmacokinetics from bicalutamide’s 4-fluorophenyl sulfonyl group .

Q & A

Basic Research Question

  • Primary methods :
    • ¹H/¹³C NMR : Resolves structural features like the sulfonyl group (δ ~7.8–8.2 ppm for aromatic protons) and hydroxy moiety (δ ~5.2 ppm) .
    • HRMS : Confirms molecular weight (e.g., [M+H]⁺ at m/z 488.0921) .
  • Handling contradictions : Discrepancies in coupling constants or chemical shifts may arise from tautomerism or solvent effects. Deuterated solvents (e.g., DMSO-d₆) and variable-temperature NMR help resolve ambiguities .

How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

Advanced Research Question
SAR studies focus on modifying functional groups to optimize interactions with biological targets (e.g., androgen receptors):

  • Sulfonyl group replacement : Substituting 3-(trifluoromethyl)phenyl with 4-fluorophenyl (as in derivative 29) increased antiandrogen activity by 40% .

  • Hydroxy group retention : Critical for hydrogen bonding; methylation reduces receptor affinity .

  • Key analogs and bioactivity :

    Analog StructureActivity (IC₅₀)Reference
    4-Cyano-3-CF₃-phenyl derivative12 nM
    4-Fluorophenyl sulfonyl derivative18 nM

What computational methods are used to predict logP and solubility, and how accurate are these models?

Advanced Research Question
LogP calculations incorporate correction factors (CM) for adjacent functional groups:

  • Example : A +12 CM adjustment accounts for hydrogen bonding (-OH and sulfonyl groups) and steric effects from branched carbons .
  • Validation : Experimental logP (e.g., 3.8) aligns with computational predictions (e.g., 3.5–4.1) using software like ACD/Labs or Molinspiration .

How can researchers address conflicting bioactivity data across different assay systems?

Advanced Research Question
Contradictions often arise from assay conditions:

  • Cell line variability : Androgen receptor (AR) expression levels in LNCaP vs. PC3 cells impact IC₅₀ values .
  • Solution stability : Hydrolysis of the hydroxy group in aqueous buffers (pH >7) reduces observed activity. Use lyophilized stocks and fresh DMSO solutions to mitigate degradation .

What functional groups are critical for stabilizing molecular interactions in crystallographic studies?

Basic Research Question

  • Sulfonyl group : Forms hydrogen bonds with AR residues (e.g., Asn705) .
  • 4-Chlorophenyl moiety : Enhances hydrophobic packing in the receptor’s ligand-binding domain .
  • Hydroxy group : Participates in water-mediated interactions, confirmed via X-ray crystallography .

How can molecular docking and dynamics simulations improve target binding predictions?

Advanced Research Question

  • Docking protocols : AutoDock Vina or Schrödinger Glide simulate binding to AR (PDB: 2PIX). Key parameters:
    • Grid size : 25 ų centered on the ligand-binding pocket.
    • Scoring functions : MM-GBSA refines affinity predictions .
  • Validation : RMSD <2.0 Å between predicted and crystallographic poses confirms reliability .

What strategies isolate and characterize stereoisomers of this compound?

Advanced Research Question

  • Chiral chromatography : Use Chiralpak IA/IB columns with hexane:isopropanol (85:15) to resolve enantiomers .
  • Circular dichroism (CD) : Confirms absolute configuration by matching experimental spectra to DFT-simulated data .

How does this compound interact with non-target enzymes, and what are the implications for off-target effects?

Advanced Research Question

  • AKR1C3 inhibition : At 10 µM, it reduces prostaglandin F synthase activity by 60%, necessitating selectivity assays against related isoforms (AKR1C1–1C4) .
  • Mitigation strategies : Introduce bulky substituents (e.g., 3,5-bis(trifluoromethyl)phenyl) to reduce off-target binding .

What are the best practices for long-term storage and handling to maintain compound integrity?

Basic Research Question

  • Storage : -20°C in amber vials under argon to prevent oxidation of the hydroxy group .
  • Solubility : Prepare stock solutions in DMSO (10 mM) and dilute in PBS (pH 7.4) immediately before use to avoid precipitation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.